molecular formula C21H18FN5O3S B2464179 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 894033-24-0

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2464179
CAS No.: 894033-24-0
M. Wt: 439.47
InChI Key: BUZXTQUVXFILKB-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and an oxalamide linkage connecting a 3-methoxyphenyl moiety. This hybrid structure combines two pharmacologically significant motifs:

  • Thiazolo-triazole scaffold: Known for anticonvulsant and vasodilatory activities .
  • Oxalamide group: Observed in compounds with diverse biological roles, including umami taste modulation and metabolic stability .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-4-2-3-15(11-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-5-7-14(22)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZXTQUVXFILKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

Given the broad biological activities of triazole compounds, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Specific studies are needed to confirm these effects.

Biological Activity

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including thiazole and triazole moieties, which are known for their diverse pharmacological properties.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anti-inflammatory and analgesic effects. The thiazole and triazole components are particularly noted for their ability to modulate inflammatory pathways and pain receptors.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. 1,2,4-triazoles have been documented to possess broad-spectrum antifungal activity, making them valuable in treating fungal infections. The presence of the thiazole ring enhances this activity by facilitating interactions with microbial enzymes.

Anticancer Potential

Recent investigations into triazole derivatives have highlighted their role in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study conducted on derivatives of 1,2,4-triazoles showed that certain modifications to the structure significantly enhanced their anticancer activity. For instance, compounds with fluorine substitutions exhibited improved potency against breast cancer cell lines compared to their non-fluorinated counterparts .
  • Antimicrobial Efficacy : Another research highlighted the antifungal properties of triazole derivatives against resistant strains of Candida species. The study found that the incorporation of a thiazole ring improved binding affinity to fungal enzymes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryModulates inflammatory pathways
AnalgesicReduces pain perception
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Anticonvulsant Activity

Key analogs and their efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models:

Compound Substituents MES ED50 (mg/kg) PTZ ED50 (mg/kg) Protective Index (PI)
3c 6-(4-Fluorophenyl) 49.1 N/A 1.9
5b 6-(4-Propoxyphenyl) N/A 63.4 1.7
Target Compound 6-(4-Fluorophenyl) + oxalamide Not reported Not reported Not reported
  • Structural Insights :
    • The 4-fluorophenyl group in 3c enhances MES selectivity, suggesting electron-withdrawing substituents improve anticonvulsant potency .
    • The target compound’s oxalamide side chain may influence bioavailability or receptor binding compared to simpler alkyl/aryl substituents in 3c and 5b .

Vasodilatory Activity

Thiazolo[3,2-b]-1,2,4-triazole derivatives synthesized by Demirayak et al. The target compound’s oxalamide group could modulate vasoactivity, but further studies are needed.

Oxalamide-Containing Compounds

Umami Agonists

  • Target Compound : The 3-methoxyphenyl group may reduce metabolic degradation compared to S336’s pyridinyl-ethyl chain, though this remains speculative without direct data.

Metabolic Stability

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide : Rapid metabolism in rat hepatocytes without amide hydrolysis suggests oxalamides resist enzymatic cleavage .
  • Implications for Target Compound : Similar metabolic stability could prolong its half-life if used therapeutically.

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